Methyl 6-(fluoromethyl)picolinate
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Overview
Description
“Methyl 6-(fluoromethyl)picolinate” is a chemical compound with the CAS Number: 1209248-98-5 . Its molecular weight is 169.16 and its IUPAC name is methyl 6-(fluoromethyl)-2-pyridinecarboxylate . It is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Fluorination and Arylation
- A study by Lee & Chi (1999) discusses a two-step method for preparing (fluoromethyl)pyridyl-substituted amines, involving fluoride ion displacement and arylation of the amine by chloropicoline. This method is efficient for preparing various aryl-substituted amine compounds labeled with fluorine-18 (Lee & Chi, 1999).
Complex Formation with Metal Cations
- Anderegg (1960) studied the complexes of anions of picolinic acid and its derivatives, including 6-methyl-picolinic acid, with 15 metal cations, offering insights into complex formation and metal interaction (Anderegg, 1960).
Mitsunobu Reaction and Hydrolysis
- Sammakia & Jacobs (1999) researched the use of picolinic acid and 6-methyl picolinic acid in the Mitsunobu reaction. The resulting esters from this reaction can be cleaved under neutral conditions using copper acetate in methanol (Sammakia & Jacobs, 1999).
Catalytic Systems and CO2 Activation
- Zhang et al. (2021) reported that a borane-trimethylamine complex, including 6-amino-2-picoline, can act as an efficient reducing agent for methylation and formylation of amines with CO2. This showcases its potential in catalytic systems and CO2 activation (Zhang, Zhang, & Gao, 2021).
Crystal Structures and Hydrogen Bonding
- A study by Pevec et al. (2011) on fluorotitanates with methyl-substituted pyridines, including 6-methylpicolinate, focused on crystal structures and hydrogen bonding, highlighting the structural aspects of these compounds (Pevec, Tekavec, & Demšar, 2011).
Fluorination of Methyl Pyridines
- Plevey, Rendell, & Tatlow (1982) explored the fluorination of methyl pyridines, including the generation of various polyfluoro-4-picolines, providing insight into fluorination processes (Plevey, Rendell, & Tatlow, 1982).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-(fluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYNMRGFPSHLQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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